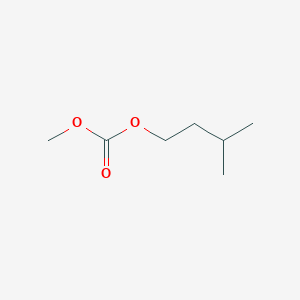
Methyl 3-methylbutyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methylbutyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a carbonate group (–O–C(=O)–O–) linked to a methyl group and a 3-methylbutyl group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methylbutyl carbonate can be synthesized through the reaction of 3-methylbutanol with dimethyl carbonate in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The use of an acid catalyst, such as sulfuric acid, can enhance the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. Additionally, the use of environmentally friendly catalysts and solvents aligns with green chemistry principles .
化学反応の分析
Types of Reactions
Methyl 3-methylbutyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylbutanol and carbon dioxide.
Transesterification: It can react with other alcohols to form different esters and alcohols.
Oxidation: Under oxidative conditions, it can be converted to corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-methylbutanol and carbon dioxide.
Transesterification: Various esters and alcohols.
Oxidation: Carbonyl compounds such as aldehydes or ketones.
科学的研究の応用
Methyl 3-methylbutyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Green Chemistry: Its production and use align with green chemistry principles, making it a suitable candidate for sustainable chemical processes.
Industrial Applications: It is used in the formulation of coatings, adhesives, and plasticizers due to its favorable chemical properties.
作用機序
The mechanism of action of methyl 3-methylbutyl carbonate involves its reactivity as an ester. In hydrolysis reactions, the nucleophilic attack by water or hydroxide ions on the carbonyl carbon leads to the formation of 3-methylbutanol and carbon dioxide . In transesterification reactions, the nucleophilic attack by an alcohol on the carbonyl carbon results in the exchange of the alkoxy group .
類似化合物との比較
Similar Compounds
Methyl acetate: Similar ester with a simpler structure.
Ethyl acetate: Another ester with similar reactivity but different alkyl groups.
Methyl butyrate: An ester with a similar carbon chain length but different branching
Uniqueness
Methyl 3-methylbutyl carbonate is unique due to its specific branching and the presence of a 3-methylbutyl group, which imparts distinct physical and chemical properties compared to other esters. This branching can influence its reactivity and applications in various chemical processes .
特性
CAS番号 |
228273-02-7 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC名 |
methyl 3-methylbutyl carbonate |
InChI |
InChI=1S/C7H14O3/c1-6(2)4-5-10-7(8)9-3/h6H,4-5H2,1-3H3 |
InChIキー |
SIJHHVROKHRVGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




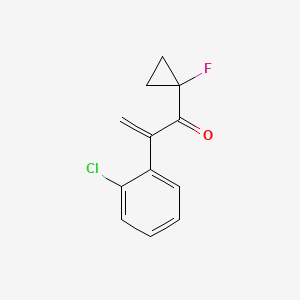

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)

![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
![6-[(4-Methoxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14255977.png)
![4-{2-[Chloro(dimethyl)silyl]ethyl}phenol](/img/structure/B14255992.png)
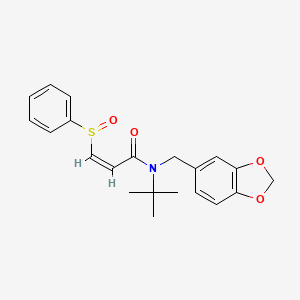

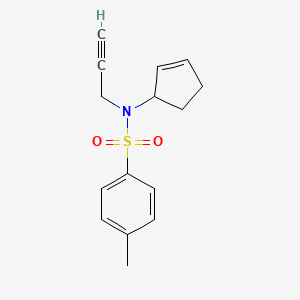
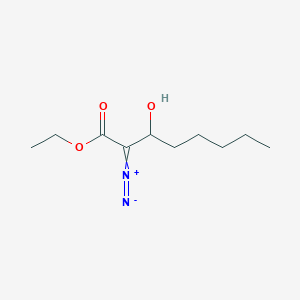
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
